Wpe-III-31C

Overview

Description

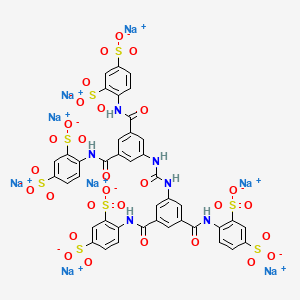

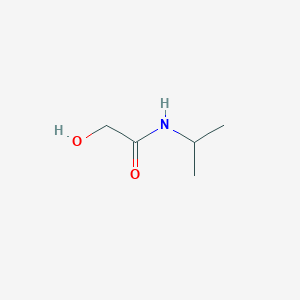

Wpe-III-31C, also known as 31C, is a chemical compound with the molecular formula C35H52N4O7 . It is a gamma-secretase inhibitor and is used in scientific research, particularly in the study of Alzheimer’s disease .

Synthesis Analysis

The compounds WPE-III–31C were synthesized in solution phase using standard methods . The methyl esters were hydrolyzed using LiOH in aqueous dioxane .

Molecular Structure Analysis

This compound contains a total of 99 bonds. There are 47 non-H bonds, 16 multiple bonds, 18 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic ester, 1 aliphatic secondary amide, 1 aliphatic (thio-) carbamate, 1 urea (-thio) derivative, 1 hydroxyl group, and 1 secondary alcohol .

Chemical Reactions Analysis

This compound is known to bind to the active site of gamma-secretase . This interaction does not suppress the effects of PS1 overexpression on filamin .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 640.81 . It has a predicted boiling point of 832.6±65.0 °C and a predicted density of 1.135±0.06 g/cm3 .

Scientific Research Applications

Pyrolysis of Waste Polyethylene for Liquid Fuel Production

A study by Pan, Martins, and Debenest (2021) explored the pyrolysis of waste polyethylene (WPE) to produce liquid fuel. They optimized operating conditions to enhance liquid fuel production using a central composite design and an adaptive neural fuzzy model. The optimized conditions yielded liquid fuel with similar properties to diesel, with main components being 1-alkenes and n-alkanes ranging from C7 to C36 (Pan, Martins, & Debenest, 2021).

Modified Asphalt with Recycled Polymer

Shahin, Ahmed, Bari, and Sobhan (2020) investigated the use of WPE in modifying bitumen for bituminous pavement. They found that WPE is suitable for cold and warmer climates, enhancing the compressive strength of compacted modified bituminous mixes. This application of WPE in asphalt modification also aids in environmental pollution reduction (Shahin, Ahmed, Bari, & Sobhan, 2020).

Comparative Study in Light-Emitting Diodes

Han and Lee (2021) conducted a comparative study of III-phosphide and III-nitride-based light-emitting diodes (LEDs) to understand factors limiting wall-plug efficiency (WPE). They decoupled WPE into component elements and analyzed carrier dynamics, suggesting improvements in light extraction and suppression of carrier accumulation to enhance WPE (Han & Lee, 2021).

Pyrolysis Kinetic Parameters of Waste Plastic

Another study by Pan, Duque, and Debenest (2020) evaluated the pyrolysis kinetic parameters of WPE using a genetic algorithm and thermogravimetric analysis. They found the reaction-order model to be the most suitable for describing WPE pyrolysis, providing insights for industrial applications in converting WPE to high-quality fuels (Pan, Duque, & Debenest, 2020).

Catalytic Pyrolysis Using AlCl3-NaCl Eutectic Salt

Su, Fang, Yang, You, Lin, Zhou, and Li (2019) used AlCl3-NaCl eutectic salt as a catalyst for the pyrolysis of WPE. This method significantly reduced the initial pyrolysis temperature and increased the reaction rate, offering an environmentally benign treatment for waste plastics (Su et al., 2019).

Mechanism of Action

WPE-III-31C binds to the active site of gamma-secretase . This interaction occurs even when gamma-secretase inhibitors or “dominant-negative” PS1 mutations are used to block gamma-secretase activity . It is suggested that there is a noncatalytic docking site closely associated with PS1–gamma-secretase .

properties

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[benzyl-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]carbamoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52N4O7/c1-23(2)19-28(31(41)38-30(24(3)4)32(42)45-8)36-33(43)39(21-26-17-13-10-14-18-26)22-29(40)27(20-25-15-11-9-12-16-25)37-34(44)46-35(5,6)7/h9-18,23-24,27-30,40H,19-22H2,1-8H3,(H,36,43)(H,37,44)(H,38,41)/t27-,28-,29+,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DINAVFJXFRFCRE-ZXYZSCNASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)N(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)N(CC1=CC=CC=C1)C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432129 | |

| Record name | WPE-III-31C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

398515-96-3 | |

| Record name | WPE-III-31C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-ol](/img/structure/B3340251.png)

![3-(3,4-Dichlorobenzylidene)-2,3-dihydro-1h-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B3340309.png)